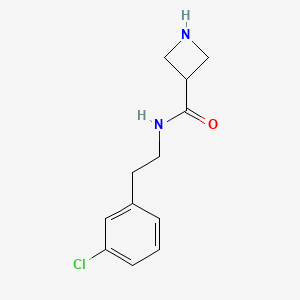

N-(3-Chlorophenethyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3-chlorophenyl)ethyl]azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-11-3-1-2-9(6-11)4-5-15-12(16)10-7-14-8-10/h1-3,6,10,14H,4-5,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQMWBOZIWQUVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)NCCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenethyl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The chlorophenethyl group can be introduced through a nucleophilic substitution reaction, where a suitable halide precursor reacts with an azetidine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Catalysts and solvents are carefully selected to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorophenethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the azetidine ring or the chlorophenethyl group.

Substitution: Nucleophilic substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

Synthesis of N-(3-Chlorophenethyl)azetidine-3-carboxamide

The synthesis of azetidine derivatives, including this compound, has been explored through various methodologies. A notable method involves the use of lanthanide triflates as catalysts for regioselective aminolysis of epoxides, which can lead to the formation of azetidines with high yields and selectivity . This approach highlights the versatility of azetidines as intermediates in organic synthesis.

Table 1: Synthesis Methods for Azetidine Derivatives

Biological Activities

This compound exhibits potential biological activities that make it a candidate for pharmaceutical applications. Azetidines are often involved in the development of compounds with various therapeutic properties, including anti-inflammatory, antibacterial, and neuroprotective effects.

Case Studies on Biological Applications

- Antibacterial Activity : Research has shown that azetidine derivatives can exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics .

- Neurokinin Antagonists : The compound can serve as a precursor for synthesizing neurokinin antagonists, which are important in treating conditions like anxiety and depression. The azetidine framework facilitates the design of molecules that interact effectively with neurokinin receptors .

Drug Development Potential

The unique structural features of this compound allow it to be utilized in drug design and optimization processes. The compound's ability to act as a building block for combinatorial libraries enhances its utility in high-throughput screening for new therapeutic agents.

Table 2: Potential Applications in Drug Development

Mechanism of Action

The mechanism by which N-(3-Chlorophenethyl)azetidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Chlorophenethyl Groups

- N-(3-Chlorophenethyl)-4-nitrobenzamide (CAS: Not specified): This compound replaces the azetidine-3-carboxamide with a nitrobenzamide group. It serves as a precursor to neurokinin-2 antagonists (e.g., SR 48,968) and demonstrates the importance of the chlorophenethyl group in enhancing binding to CNS targets.

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide (Ibuprofen Derivative) :

Derived from ibuprofen, this compound retains the chlorophenethyl group but substitutes azetidine with a propionic acid-derived amide. The chlorine atom enhances lipophilicity, improving tissue penetration, while the isobutylphenyl group mimics NSAID activity. This highlights how chlorophenethyl modifications can extend half-life and potency in anti-inflammatory agents .

Azetidine-3-carboxamide Derivatives

- The trifluoromethyl group may improve metabolic stability but reduce CNS penetration due to higher molecular weight .

- N-(oxetan-3-yl)azetidine-3-carboxamide (CAS: 1526949-70-1): Substituting chlorophenethyl with an oxetane ring introduces additional hydrogen-bonding sites. Oxetanes are known to improve solubility and reduce clearance, suggesting this derivative may have superior pharmacokinetics but weaker target affinity compared to the chlorinated analogue .

Chlorinated Bioisosteres in Drug Design

- 3-Chloro-N-phenyl-phthalimide (CAS: Not specified): A non-amide chlorinated compound used in polyimide synthesis. The chlorine atom here facilitates electronic modulation of the phthalimide ring, critical for polymer monomer reactivity. Unlike N-(3-Chlorophenethyl)azetidine-3-carboxamide, this compound lacks a nitrogen heterocycle, limiting its bioactivity but showcasing chlorine’s versatility in material science .

- N-(3-Chlorophenyl)phenothiazine-10-carboxamide (CAS: 364616-62-6): Incorporates a phenothiazine ring instead of azetidine. Phenothiazines are associated with antipsychotic activity, suggesting this derivative may target dopamine receptors.

Comparative Analysis of Key Properties

| Compound | Core Structure | Chlorine Position | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| This compound | Azetidine + chlorophenethyl | 3-position | Carboxamide, tertiary amine | CNS disorders, inflammation |

| N-(3-Chlorophenethyl)-4-nitrobenzamide | Benzamide + chlorophenethyl | 3-position | Nitro, amide | Neurokinin-2 antagonism |

| N-(3-Trifluoromethylphenyl)azetidine-3-carboxamide | Azetidine + trifluoromethylphenyl | 3-position | Carboxamide, CF3 | Enzyme inhibition (e.g., kinases) |

| N-(3-Chlorophenyl)phenothiazine-10-carboxamide | Phenothiazine + chlorophenyl | 3-position | Carboxamide, sulfur heterocycle | Antipsychotic, antitumor |

Lipophilicity and Bioactivity :

- The 3-chlorophenethyl group in this compound increases logP by ~1.5 compared to non-chlorinated analogues, enhancing membrane permeability .

- Azetidine-3-carboxamide’s compact structure improves metabolic stability over larger heterocycles (e.g., piperidine), as evidenced by reduced CYP450 interactions in related compounds .

Biological Activity

N-(3-Chlorophenethyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound belongs to the azetidine class of compounds, characterized by a four-membered ring containing nitrogen. The presence of the 3-chlorophenethyl group is significant for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

-

Anticancer Properties :

- Azetidine derivatives, including this compound, have shown promise in inhibiting cancer cell proliferation. Research indicates that modifications in the azetidine structure can enhance anticancer activity, particularly against breast and prostate cancer cell lines .

- A study demonstrated that azetidine derivatives could induce apoptosis in solid tumor cell lines, suggesting a mechanism for their anticancer efficacy .

- Antimicrobial Activity :

-

Mechanism of Action :

- The biological effects of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in cell signaling pathways. The structure-activity relationship studies indicate that modifications at the nitrogen and carbon positions can lead to variations in potency and selectivity against target enzymes .

Structure-Activity Relationship (SAR)

The SAR of azetidine derivatives reveals critical insights into how structural modifications affect biological activity:

| Compound | Modification | Activity (IC50 μM) | Target |

|---|---|---|---|

| 1 | Base Azetidine | 10 | NAPE-PLD |

| 2 | Chlorophenyl Substitution | 5 | Anticancer |

| 3 | Alkyl Chain Addition | 15 | Antimicrobial |

The data indicates that specific substitutions can enhance activity against targeted biological pathways, particularly in cancer therapy and microbial inhibition.

Case Studies

Several case studies highlight the efficacy of azetidine derivatives:

- Case Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- Another investigation focused on the antimicrobial properties of azetidine derivatives showed promising results against resistant bacterial strains. The findings suggest that these compounds could be developed into new therapeutic agents for treating infections caused by multidrug-resistant organisms .

Q & A

Q. What is a recommended synthetic route for N-(3-Chlorophenethyl)azetidine-3-carboxamide?

A common approach involves coupling azetidine-3-carboxylic acid derivatives with 3-chlorophenethylamine. For example, similar amide bond formations (e.g., using 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethylamine) achieve yields >90% via nucleophilic acyl substitution under inert conditions (e.g., dry THF, DCM) . Key Reagents and Conditions

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| 3-Chlorophenethylamine | Nucleophile | Anhydrous solvent, 0–25°C | Variable |

| Azetidine-3-carboxylic acid derivative | Electrophile | Catalytic DMAP, DCC coupling | ~85–90% |

Q. How is the purity of this compound assessed experimentally?

Purity is validated via:

- Melting Point (m.p.) : Sharp m.p. ranges (e.g., 147–149°C for analogous amides) .

- Chromatography : TLC (e.g., Rf = 0.51 in chloroform/diethyl ether/n-hexane) or HPLC with UV detection (λmax ~239–290 nm) .

- NMR Spectroscopy : Consistency of proton integration and absence of extraneous peaks (e.g., 1H NMR δ 8.95 ppm for amide protons) .

Q. What safety precautions are critical when handling this compound?

- Use PPE (gloves, goggles) in fume hoods due to potential irritancy.

- Avoid inhalation; compounds like azetidine derivatives require handling by trained personnel in authorized facilities .

- Store at –20°C under inert gas (argon) to prevent degradation.

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference .

- 2D NMR : Employ HSQC or HMBC to assign ambiguous protons/carbons (e.g., distinguishing azetidine ring protons from aromatic signals) .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 298 K vs. 323 K.

Q. What fragmentation pathways dominate in the ESI-MS analysis of this compound?

Key pathways (observed in analogous amides) include:

- Amide Bond Cleavage : Generates ions like m/z 150 (nitrophenylacyl fragment) .

- Azetidine Ring Fragmentation : Loss of HCl (m/z –36) or CO (m/z –28) from unstable intermediates . Example ESI-MS Data

| Pathway | Fragment Ion (m/z) | Proposed Structure |

|---|---|---|

| Amide cleavage | 150 | (Aroyl)oxonium cation |

| Ring opening | 139 | Chlorophenethyl ylium |

Q. How can X-ray crystallography aid in structural elucidation?

Single-crystal X-ray diffraction provides:

- Bond Lengths/Angles : Confirm azetidine ring geometry (e.g., C–N bond lengths ~1.47 Å) .

- Torsional Angles : Validate steric effects from the 3-chlorophenethyl group.

- H-Bonding Networks : Identify intermolecular interactions affecting solubility .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Catalyst Screening : Test coupling agents (e.g., HATU vs. DCC) for efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may enhance solubility vs. THF.

- Temperature Gradients : Gradual warming (0°C → RT) reduces side reactions.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in UV-Vis absorption spectra?

- Solvent Effects : Compare λmax in methanol vs. DMSO; shifts >5 nm suggest solvent polarity impacts .

- Concentration Adjustments : Ensure linear Beer-Lambert adherence (e.g., ε = 14,100 L·mol⁻¹·cm⁻¹ at 239 nm) .

- pH Variation : Protonation states (e.g., amide vs. carboxylate) alter π→π* transitions.

Q. What causes variability in biological activity assays?

- Impurity Profiles : Trace solvents (e.g., residual DMF) may inhibit assays.

- Stereochemical Purity : Enantiomeric excess (ee) of azetidine derivatives must be ≥95% (validated by chiral HPLC) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.